Tricladic acid C
Description
Tricladic acid C is a fungal secondary metabolite first isolated from Tricladium castaneicola. Its structure was confirmed through total synthesis, which established a bicyclic anhydride framework with an (E)-1,3-diene moiety . The compound is biosynthetically derived from citraconic anhydride, with stereocontrolled coupling of a nitronate intermediate and a bromo-diester precursor forming the core scaffold . This compound belongs to the maleidride family, a class of fungal anhydrides known for diverse bioactivities, though specific biological data for this compound remain underexplored in the provided evidence. Its structural instability in exo-diene configurations highlights the importance of stereochemical precision in synthesis and functional studies .
Properties
Molecular Formula |
C13H20O5 |
|---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
(2E)-2-(8-hydroxyoctylidene)-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C13H20O5/c1-10(12(15)16)11(13(17)18)8-6-4-2-3-5-7-9-14/h8,14H,1-7,9H2,(H,15,16)(H,17,18)/b11-8+ |
InChI Key |
CDMKEGLENKKMCC-DHZHZOJOSA-N |
Isomeric SMILES |
C=C(/C(=C\CCCCCCCO)/C(=O)O)C(=O)O |
Canonical SMILES |
C=C(C(=CCCCCCCCO)C(=O)O)C(=O)O |
Synonyms |
tricladic acid C |
Origin of Product |
United States |
Chemical Reactions Analysis
Critical Reaction Mechanisms
2.1 Norrish–Yang Cyclization
This photochemical reaction involves the cleavage of a C–H bond in 3 , facilitated by a β-face reaction of LiAlH4. The reaction generates a cis-decalin-like structure (M ), enabling selective functionalization of the ethereal C4–H bond .
2.2 Stereoselective Reduction
LiAlH4 with LiI achieves 98% stereoselectivity at the C3 position, forming a lithium-chelated intermediate that dictates the stereochemical outcome .
2.3 Oxidation and Acetylation
AZADOL and NaClO2 oxidize primary hydroxy groups to carboxylic acids, while peracetylation protects sensitive functional groups. This step is critical for forming the tricarboxylic acid framework .
Experimental Data and Yields
3.1 Key Reagents and Their Roles
| Reagent | Role |
|---|---|
| LiAlH4 | Stereoselective reduction of C3-ketone |
| AZADOL | Oxidation of hydroxy groups to carboxylic acids |
| DCC | Coupling reagent in condensation reactions |
| Violet LED | Initiates Norrish–Yang cyclization |
3.2 Reaction Conditions
| Parameter | Details |
|---|---|
| Irradiation | Violet LED (405 nm) in microflow system |
| Temperature | Ambient (22–25°C) |
| Solvent | THF or CH2Cl2 |
3.3 Yield Analysis
Research Findings
-
Scalability : The microflow system increases efficiency and reduces reaction time for the Norrish–Yang cyclization .
-
Regioselectivity : The electron-withdrawing benzoyl (Bz) group directs functionalization to the electron-rich C4–H bond .
-
Stereochemical Control : Lithium chelation ensures high stereoselectivity (≥98%) in ketone reductions .
Comparison with Similar Compounds
Data Tables
Table 2: Structural Features
Critical Research Findings
Structural Revision Impact: Waquafranone B’s initial misassignment underscores the importance of synthetic validation in natural product studies, a rigor applied successfully to this compound .
Instability Mechanisms : Exo-diene anhydrides undergo rapid isomerization or hydrolysis, necessitating storage and handling protocols distinct from more stable analogs .
Q & A
Q. Table 1. HPLC Parameters for Purity Analysis
| Column Type | Mobile Phase | Flow Rate | Retention Time | Purity Threshold |
|---|---|---|---|---|
| C18 Reverse Phase | Acetonitrile:H₂O (70:30) | 1.0 mL/min | 8.2 min | ≥95% |
| Adapted from standard protocols for fatty acid derivatives . |
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
A combination of techniques ensures accurate characterization:
- ¹H/¹³C NMR : Assign chemical shifts to functional groups (e.g., carboxylic acid protons at δ 10–12 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 320.2) .
- Cross-validation : Compare data with published spectra of analogous compounds to resolve ambiguities .
Advanced: How can researchers address contradictions in reported biological activities of this compound?
Methodological Answer:
Contradictions often arise from variability in experimental conditions. Mitigation strategies include:
- Triangulation : Combine in vitro, in vivo, and computational data to validate activity .
- Dose-response studies : Test a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Meta-analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables like cell lines or solvent systems (Table 2) .
Q. Table 2. Key Variables Influencing Bioactivity
Advanced: What computational strategies predict this compound’s interactions with target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding affinities to receptors (e.g., COX-2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability .
- Validation : Compare predicted binding sites with mutagenesis data or crystallographic structures .
- Limitations : Address force field inaccuracies by cross-referencing multiple software outputs (e.g., Schrödinger vs. AMBER) .
Basic: How to design a robust assay for this compound’s antioxidant activity?
Methodological Answer:
- Assay Selection : Use DPPH radical scavenging and FRAP assays for complementary data .
- Controls : Include Trolox as a positive control and solvent-only blanks .
- Data Normalization : Express activity as % inhibition relative to controls ± SEM (n=3) .
- Troubleshooting : Account for auto-oxidation by conducting assays under inert atmospheres .
Advanced: What statistical approaches resolve variability in this compound’s pharmacokinetic data?
Methodological Answer:
- Mixed-effects models : Account for inter-subject variability in bioavailability studies .
- PCA : Identify outliers in absorption/distribution parameters (e.g., AUC, Cₘₐₓ) .
- Bayesian Hierarchical Modeling : Integrate sparse data from multiple animal models .
- Reporting : Adopt CONSORT guidelines for preclinical trials to enhance reproducibility .
Basic: How to conduct a literature review on this compound’s structural analogs?
Methodological Answer:
- Database Selection : Use PubMed, SciFinder, and Google Scholar with keywords like “tricladic acid derivatives” .
- Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) with full experimental details .
- Synthesis Tables : Compile analogs’ bioactivity, synthetic routes, and spectral data for comparative analysis (Table 3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
